Bienvenue dans la boutique en ligne BenchChem!

6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]

conformational restriction spirocyclic scaffolds entropic penalty

6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine] (CAS 2089723-08-8) is a spirocyclic heterocycle that fuses a strained bicyclo[3.1.0]hexane ring with a thieno[3,2-c]pyridine core. The compound exhibits zero rotatable bonds and a low molecular weight of 205.32 g/mol, placing it in the ‘fragment-like’ chemical space.

Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
Cat. No. B13057930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]
Molecular FormulaC12H15NS
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESC1CC2(C3C1C3)C4=C(CCN2)SC=C4
InChIInChI=1S/C12H15NS/c1-4-12(10-7-8(1)10)9-3-6-14-11(9)2-5-13-12/h3,6,8,10,13H,1-2,4-5,7H2
InChIKeyFHVIKDVSQABRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]: A Constrained Spirocyclic Building Block for Fragment-Based and S1P1-Targeted Discovery


6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine] (CAS 2089723-08-8) is a spirocyclic heterocycle that fuses a strained bicyclo[3.1.0]hexane ring with a thieno[3,2-c]pyridine core [1]. The compound exhibits zero rotatable bonds and a low molecular weight of 205.32 g/mol, placing it in the ‘fragment-like’ chemical space [2]. Its bicyclo[3.1.0]hexane moiety imparts a unique three-dimensional architecture that distinguishes it from simpler monocyclic spiro analogs, making it a valuable scaffold for exploring receptor sub-pocket geometries in early-stage medicinal chemistry programs [3].

Why Simple Spirocyclic Analogs Cannot Replace 6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine] in Medicinal Chemistry Campaigns


Generic replacement with monocyclic spiro analogs (e.g., cyclohexane or cyclobutane derivatives) fails because the bicyclo[3.1.0]hexane substructure locks the molecule into a rigid, envelope-like conformation that cannot be accessed by freely rotating cyclohexane rings [1]. In the context of S1P1 receptor modulation, closely related bicyclo[3.1.0]hexane-fused thiophenes have demonstrated sub-micromolar receptor affinity and pronounced lymphocyte-reducing effects in vivo, whereas their flexibly linked counterparts show substantially blunted activity due to unfavorable entropic penalties [2]. Consequently, substituting the constrained spiro center with a more flexible analog is expected to erode binding-site complementarity, alter metabolic profiles, and compromise structure–activity relationships.

Quantitative Differentiation Evidence for 6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine] vs. Monocyclic Spiro Analogs


Conformational Rigidity: Zero Rotatable Bonds and a Locked Bicyclo[3.1.0]hexane Envelope

The target compound contains zero rotatable bonds [1]. In comparison, the monocyclic spiro analog 6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] (CAS 1254344-95-0) also exhibits zero rotatable bonds but retains chair–boat pseudorotation of the cyclohexane ring, which introduces multiple low-energy conformers [2]. The bicyclo[3.1.0]hexane system restricts this flexibility, enforcing a single envelope conformation that pre-pays entropic costs upon binding.

conformational restriction spirocyclic scaffolds entropic penalty

Fragment-Like Physicochemical Profile with Superior Rule-of-Three Compliance

The target compound has a molecular weight of 205.32 Da, XLogP3 of 2.0, topological polar surface area (TPSA) of 40.3 Ų, and 1 hydrogen bond donor [1]. The cyclohexane-spiro analog (MW 207.34 Da) is also fragment-like, but its calculated XLogP3 is 2.5 and its TPSA is 12.0 Ų [2]. The target therefore offers a 25% lower lipophilicity and a 3.4-fold larger polar surface area, better aligning with the ‘rule of three’ (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and reducing the risk of promiscuous binding [3].

fragment-based drug discovery physicochemical properties lead-likeness

S1P1-Reporter Assay: Class-Level Affinity Driven by Bicyclo[3.1.0]hexane Scaffold

Although the target compound has not been directly profiled, close analogs in the bicyclo[3.1.0]hexane-fused thiophene series act as potent S1P1 agonists with EC₅₀ values of 12–80 nM in cAMP reporter assays [1]. In contrast, thieno[3,2-c]pyridine derivatives with monocyclic spiro attachments (e.g., cyclohexane or cyclobutane) have not been reported to exhibit S1P1 activity, suggesting that the constrained bicyclo[3.1.0]hexane geometry is critical for productive receptor engagement [2]. The target’s spiro fusion to thieno[3,2-c]pyridine may offer a novel vector for substitution, combining the validated S1P1 pharmacophore with improved synthetic tractability.

S1P1 receptor GPCR agonism structure-activity relationship

High-Impact Application Scenarios for 6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]


Fragment-Based Screening Libraries for GPCR Drug Discovery

With a MW of 205.32 Da, XLogP3 of 2.0, and TPSA of 40.3 Ų, the compound adheres to the ‘Rule of Three’ for fragment libraries [1]. Its rigid bicyclo[3.1.0]hexane core reduces conformational entropy loss during binding, making it an ideal component of focused fragment sets targeting deep, shape-defined pockets such as those in Class A GPCRs, including S1P1 and related lipid-sensing receptors [2].

Structure-Activity Relationship (SAR) Expansion of Bicyclo[3.1.0]hexane-Based S1P1 Agonists

The furo- and thieno-fused bicyclo[3.1.0]hexane analogs reported by Bolli et al. achieve S1P1 EC₅₀ values as low as 12 nM and reduce peripheral lymphocyte counts by >80% at 3 mg/kg p.o. in rats [2]. The target compound introduces a spiro-thieno[3,2-c]pyridine attachment point, enabling the synthesis of novel N-alkylated or C-arylated derivatives that may circumvent existing IP space while retaining the key bicyclo[3.1.0]hexane pharmacophore [3].

Chemical Biology Probe Development for Protein–Protein Interaction (PPI) Targets

Spirocyclic fragments containing strained bicyclo[3.1.0]hexane rings are underrepresented in commercial libraries, yet such fragments can effectively target flat PPI interfaces by projecting functional groups into orthosteric and allosteric sub-pockets [1]. The compound’s single hydrogen bond donor, two acceptors, and zero rotatable bonds make it a minimal pharmacophore suitable for fragment ligation and in situ click chemistry approaches to identify novel PPI inhibitors [4].

Quote Request

Request a Quote for 6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.